molecular formula C7H8ClNO B1356815 2-Chloro-1-(pyridin-3-yl)ethanol CAS No. 174615-69-1

2-Chloro-1-(pyridin-3-yl)ethanol

Cat. No. B1356815
CAS RN: 174615-69-1
M. Wt: 157.6 g/mol
InChI Key: LCBCRIBFOZSPJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Enantiomerically pure ®-2-chloro-1-(pyridin-3-yl)ethanol has been prepared by kinetic resolution performed in the presence of Candida antarctica SP435-L lipase immobilized on a macroporous polyacrylate resin (Novozym 435) .

Scientific Research Applications

Chemoenzymatic Synthesis

Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol has been prepared through kinetic resolution, leading to its conversion into (R)-1-(pyridin-3-yl)-2-aminoethanol. This substance plays a crucial role in forming beta(3)-adrenergic receptor ligands (Perrone et al., 2006).

Polymer Chemistry

In polymer chemistry, 2-(pyridin-2-yl)ethanol has been utilized as a protective group for methacrylic acid, facilitating chemical or thermal removal post-polymerization. This compound's versatility and availability make it significant for use in polymer research (Elladiou & Patrickios, 2012).

Complexation Studies

2-Chloro-1-(pyridin-3-yl)ethanol has been used in the formation of various metal complexes. These complexes have been characterized and studied for potential applications in areas like catalysis and material science. For example, it has been involved in the formation of copper and cadmium complexes, contributing to the study of molecular structures and interactions (Mardani et al., 2019).

Synthesis of Novel Compounds

This compound has played a key role in the synthesis of various novel compounds, including those with potential biological applications. These synthesized compounds have been subject to various studies, including antimicrobial and spectroscopic analyses, underscoring the chemical's versatility in synthetic chemistry (Mekky & Sanad, 2019).

Learning and Memory Studies

Research has explored the effects of related compounds on learning and memory abilitiesin mice. Compounds synthesized using derivatives of this compound have shown potential for improving memory and cognitive functions in animal models. These studies contribute to the understanding of neuropharmacological effects and potential therapeutic applications (Li Ming-zhu, 2011).

Catalysis

The compound has been integral in synthesizing palladium complexes, which act as catalysts in various chemical reactions. These studies highlight its role in advancing catalytic methodologies, particularly in the field of organometallic chemistry and industrial processes (Zulu et al., 2020).

Analytical Chemistry

This compound has been used in analytical chemistry, particularly in the development of methods for determining related substances in pharmaceutical products. Its use in analytical methods underlines its significance in ensuring the quality and safety of pharmaceutical products (Zhu Ron, 2015).

Material Science

In material science, this compound has been used to develop new aluminum compounds for catalysis, particularly in reactions like the Tishchenko reaction. These studies contribute to the development of new materials and catalysts for industrial applications (Han et al., 2015).

properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCRIBFOZSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592421
Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174615-69-1
Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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